erythro-β,3-Dihydroxy-L-tyrosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of erythro-β,3-Dihydroxy-L-tyrosine involves complex biochemical pathways. A method involves the use of tyrosine phenol-lyase for the synthesis of related amino acids, highlighting the enzymatic preparation as a critical step in producing compounds derived from L-tyrosine (Yamada & Kumagai, 1975). Additionally, synthesis can also occur through a coupled reaction of serine hydroxymethyltransferase and β-tyrosinase, showcasing an innovative method for L-tyrosine production from glycine, formaldehyde, and phenol (Lee & Hsiao, 1986).

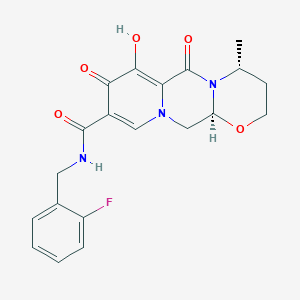

Molecular Structure Analysis

The molecular structure of erythro-β,3-Dihydroxy-L-tyrosine and its derivatives is fundamental to understanding its biochemical functionality and potential applications. Research into β-tyrosine derivatives, such as (O-methyl)-β-tyrosine, has provided insights into the fluorescence and photophysical properties of these compounds, shedding light on their molecular behaviors (Wiczk et al., 1997).

Chemical Reactions and Properties

Erythro-β,3-Dihydroxy-L-tyrosine undergoes various chemical reactions, with its properties being significantly influenced by its stereochemical structure. Studies on tetrahydrobiopterin isomers, including erythro forms, as cofactors for tyrosine hydroxylase, reveal the impact of stereochemistry on enzyme functionality and reaction kinetics (Numata et al., 1977).

Physical Properties Analysis

The physical properties of erythro-β,3-Dihydroxy-L-tyrosine are crucial for its application and stability in various conditions. These properties can be affected by the compound’s synthesis and processing methods, influencing its application in biotechnological and medicinal fields.

Chemical Properties Analysis

Understanding the chemical properties of erythro-β,3-Dihydroxy-L-tyrosine, including reactivity, stability, and interactions with other molecules, is essential for its application in drug development and biochemical research. The enzyme tyrosine hydroxylase, which converts tyrosine to dopa, plays a vital role in determining the chemical properties and reactivity of related compounds (Nagatsu, Levitt, & Udenfriend, 1964).

科学的研究の応用

Pigmentation and Melanogenesis

Research on the regulation of pigmentation in the human epidermis highlights the critical role of L-tyrosine and its derivatives in melanogenesis. The active transport and turnover of L-phenylalanine to L-tyrosine, mediated by phenylalanine hydroxylase, significantly contribute to the L-tyrosine pool essential for melanin production. The cofactor 6(R)-L-erythro 5,6,7,8 tetrahydrobiopterin (6BH4) is pivotal in regulating enzyme activities involved in this process, such as tyrosine hydroxylase, phenylalanine hydroxylase, and tyrosinase. These insights are based on studies focused on depigmentation disorders like vitiligo and Hermansky-Pudlak syndrome, providing a foundation for understanding the biochemical pathways of pigmentation and potential therapeutic targets for pigmentation disorders (Schallreuter, 1999).

Enzyme Activity and Biotechnological Applications

Tyrosinase, a Cu-containing oxidoreductase, demonstrates a broad substrate spectrum, making it a valuable biocatalyst in various applications, including bioremediation, biosensing, and L-DOPA synthesis. Its activity involves the ortho-hydroxylation of monophenols to diphenols (cresolase activity) and the oxidation of diphenols to quinones (catecholase activity). These functions underscore the enzyme's versatility and potential for industrial applications, highlighting the importance of continued research into optimizing its stability and reusability for practical uses (Min et al., 2019).

Therapeutic Potential and Disease Association

The role of tyrosine and its derivatives extends into therapeutic applications and disease associations. For instance, tyrosine kinase inhibitors have emerged as potential novel drugs for treating diabetes by influencing insulin resistance and beta-cell failure, two hallmarks of type 2 diabetes. Understanding the molecular mechanisms behind these effects can lead to improved treatment strategies for diabetes and other metabolic disorders (Prada & Saad, 2013).

将来の方向性

The hydroxylation of amino acids, including erythro-β,3-Dihydroxy-L-tyrosine, has unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The future direction of research could focus on the biosynthetic hydroxylation of aliphatic, heterocyclic, and aromatic amino acids and the application of HAAs .

特性

CAS番号 |

34047-62-6 |

|---|---|

製品名 |

erythro-β,3-Dihydroxy-L-tyrosine |

分子式 |

C₉H₁₁NO₅ |

分子量 |

213.19 |

同義語 |

Serine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI); (βS)-β,3-Dihydroxy-L-tyrosine; (+)-erythro-3,4-Dihydroxyphenylserine; L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine; erythro-Dopaserine; L-Tyrosine, β,3-dihydroxy-, (β |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)